![molecular formula C10H13N3O2 B3298296 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile CAS No. 897282-01-8](/img/structure/B3298296.png)

3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile

Overview

Description

Synthesis Analysis

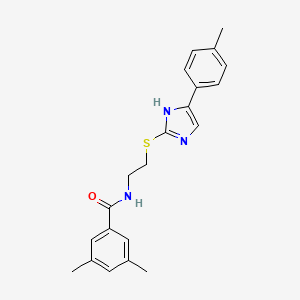

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves understanding the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and any interesting structural features .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications

Chemical Production and Processing

The compound's applications in chemical production and processing were highlighted, emphasizing the importance of efficient separation and purification methods for biologically produced diols, including 1,3-propanediol and 2,3-butanediol. The review detailed various separation techniques such as evaporation, distillation, membrane filtration, ion exchange chromatography, and solvent extraction, underscoring the need for improvements in yield, purity, and energy consumption to optimize these processes (Zhi-Long Xiu & Zeng, 2008).

Environmental Contamination and Toxicology

The compound's environmental impact and toxicological aspects were also covered. The research discussed the widespread contamination of drinking water supplies by 1,4-dioxane, emphasizing its resistance to common remediation techniques and the necessity for alternative removal methods. The study further highlighted the need for comprehensive research on its human health effects, chemical interactions, environmental fate, and treatment technologies (Godri Pollitt et al., 2019).

Mechanism of Chemical Reactions

The compound's role in the mechanism of chemical reactions, specifically β-O-4 bond cleavage during acidolysis of lignin, was reviewed. The paper focused on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, discussing the differences in reaction mechanisms based on the presence of the γ-hydroxymethyl group and highlighting the contribution of hydride transfer mechanisms and the potential of enol ether compounds in these processes (Yokoyama, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-6-3-7-13-8(14)10(12-9(13)15)4-1-2-5-10/h1-5,7H2,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGESNTIBOXIKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(=O)N2)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

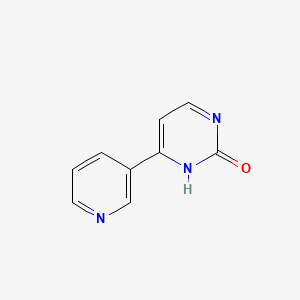

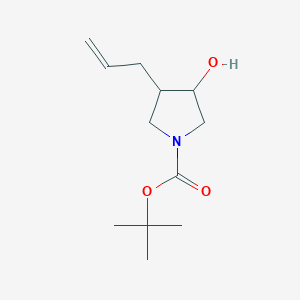

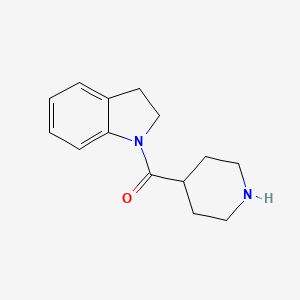

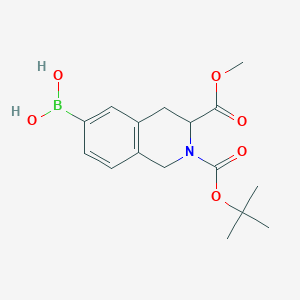

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3298221.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298260.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298264.png)

![2-Methylbenzo[d]oxazol-5-amine hydrochloride](/img/structure/B3298319.png)